molecular formula C20H24Cl2N4 B12483566 N-(3,4-dichlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

N-(3,4-dichlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B12483566
M. Wt: 391.3 g/mol
InChI Key: BHSIVFIOEYPGKN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its benzimidazole core, which is substituted with a 3,4-dichlorobenzyl group and a diethylaminoethyl side chain. The unique structure of this compound contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and the benzimidazole intermediate.

    Attachment of Diethylaminoethyl Side Chain: The final step involves the alkylation of the benzimidazole intermediate with diethylaminoethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the diethylaminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzimidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine
  • N-(3,4-dichlorobenzyl)-1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine
  • N-(3,4-dichlorobenzyl)-1-[2-(diethylamino)propyl]-1H-benzimidazol-2-amine

Uniqueness

N-(3,4-dichlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorobenzyl group enhances its lipophilicity and potential for membrane permeability, while the diethylaminoethyl side chain contributes to its solubility and interaction with biological targets. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H24Cl2N4

Molecular Weight

391.3 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine

InChI

InChI=1S/C20H24Cl2N4/c1-3-25(4-2)11-12-26-19-8-6-5-7-18(19)24-20(26)23-14-15-9-10-16(21)17(22)13-15/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,24)

InChI Key

BHSIVFIOEYPGKN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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